molecular formula C22H21F3N2OS B2435932 2-(cyclopentylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 1226451-24-6

2-(cyclopentylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole

Cat. No.: B2435932
CAS No.: 1226451-24-6
M. Wt: 418.48
InChI Key: NYZITBWLLNKADE-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopentylthio group, a methoxyphenyl group, and a trifluoromethylphenyl group attached to an imidazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.

Properties

IUPAC Name

2-cyclopentylsulfanyl-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2OS/c1-28-18-11-9-15(10-12-18)20-14-26-21(29-19-7-2-3-8-19)27(20)17-6-4-5-16(13-17)22(23,24)25/h4-6,9-14,19H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZITBWLLNKADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Imidazole derivatives are well-documented for their anticancer properties. The specific compound in focus has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies indicate that modifications in the imidazole structure can enhance cytotoxicity against different cancer cell lines. For instance, derivatives with electron-withdrawing groups have demonstrated increased activity against breast and prostate cancer cells .

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of imidazole derivatives, including the compound under discussion. It exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) suggests a promising therapeutic potential .

Pesticidal Activity

Imidazole derivatives have been explored as potential agrochemicals due to their ability to act as fungicides and herbicides. The compound's structure allows it to interfere with the metabolic processes of pests, making it effective against various plant pathogens .

Synthesis of Functional Materials

The unique chemical properties of imidazoles enable their use in synthesizing functional materials such as polymers and nanomaterials. The incorporation of the cyclopentylsulfanyl group enhances solubility and thermal stability, making these materials suitable for applications in electronics and coatings .

Case Study on Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of a series of imidazole derivatives, including the compound , which were tested against various cancer cell lines. Results indicated that certain modifications led to a significant increase in cytotoxicity, particularly against MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. The study concluded that further structural optimization could yield even more potent anticancer agents .

Case Study on Antimicrobial Efficacy

In another research effort, the antimicrobial activity of several imidazole derivatives was assessed using standard agar diffusion methods. The results demonstrated that the compound exhibited a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .

Data Table: Summary of Applications

Application AreaSpecific ActivityReferences
Medicinal ChemistryAnticancer activity
Antimicrobial properties
Anti-inflammatory effects
Agricultural SciencePesticidal activity
Material ScienceSynthesis of functional materials

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives with various substituents, such as:

Uniqueness

The uniqueness of 2-(cyclopentylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole lies in the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s potential as a drug candidate or a chemical probe .

Biological Activity

The compound 2-(cyclopentylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole is an imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H19F3N2OS
  • Molecular Weight : 370.43 g/mol

The structure features a cyclopentylsulfanyl group, a methoxyphenyl moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its unique properties.

Research indicates that compounds similar to This compound may function through various mechanisms:

  • Receptor Antagonism : The compound has shown potential as a selective antagonist for neuropeptide Y Y5 receptors, which are implicated in obesity and metabolic disorders. By inhibiting these receptors, the compound could reduce food intake and promote weight loss .
  • Inhibition of Tyrosine Kinases : Similar imidazole derivatives have been reported to inhibit tyrosine kinases such as c-Abl and PDGF-R, suggesting that this compound may also exhibit anti-cancer properties by disrupting signaling pathways involved in cell proliferation .

Pharmacological Studies

A variety of studies have explored the pharmacological profiles of imidazole derivatives. For instance:

  • Neuropeptide Y Y5 Receptor Antagonism : A related compound displayed a Ki value of 3 nM at the Y5 receptor, indicating strong potency .
  • Antidepressant Effects : Compounds with similar structural motifs have demonstrated significant antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders .

Case Studies

  • Obesity Treatment : A study focusing on Y5 receptor antagonists highlighted the efficacy of imidazole derivatives in reducing food intake in rodent models, supporting their development as anti-obesity agents .
  • Cancer Research : Investigations into imidazole-based compounds have revealed their ability to inhibit cancer cell growth by targeting specific tyrosine kinases involved in tumorigenesis .

Comparative Analysis

Property/ActivityThis compoundRelated Compounds
Receptor AntagonismPotentially active at neuropeptide Y Y5 receptorsSimilar imidazoles
Tyrosine Kinase InhibitionPossible inhibition of c-Abl and PDGF-RKnown inhibitors
Antidepressant ActivityIndicated by related compoundsVarious imidazoles
Molecular Weight370.43 g/molVaries

Q & A

Basic: What synthetic methodologies are optimal for constructing the imidazole core with multiple aromatic substituents?

The imidazole scaffold can be synthesized via Pd-catalyzed C–H bond arylations, which enable regioselective functionalization of preformed imidazole intermediates. For example, palladium catalysts (e.g., Pd(OAc)₂) combined with ligands like XPhos facilitate coupling with aryl bromides or triflates under mild conditions (80–100°C) . Multi-component reactions using aldehydes, ammonium acetate, and nitriles in acetic acid are also effective for forming 1,2,4,5-tetrasubstituted imidazoles . Key challenges include controlling regioselectivity and purifying products via silica gel chromatography .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Combined spectroscopic and analytical techniques are critical:

  • NMR : ¹H and ¹³C NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, trifluoromethyl carbons at δ 120–125 ppm) .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N within ±0.4% of calculated values) .
  • X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., confirming para-methoxyphenyl orientation) .

Advanced: What computational strategies predict reactivity and nonlinear optical (NLO) properties?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4–5 eV) indicate charge-transfer potential .
  • Hyperpolarizability (β) : High β values (>100 × 10⁻³⁰ esu) suggest NLO applications .
  • Reactivity Indices : Global electrophilicity (>1.5 eV) and local Fukui functions identify nucleophilic/electrophilic sites for derivatization .

Advanced: How do substituents like cyclopentylsulfanyl and trifluoromethylphenyl influence electronic properties?

  • Cyclopentylsulfanyl : Enhances lipophilicity (logP > 3.5) and stabilizes imidazole via sulfur’s electron-donating resonance .
  • Trifluoromethylphenyl : Introduces strong electron-withdrawing effects (Hammett σₚ ≈ 0.54), polarizing the imidazole ring and altering π-π stacking in crystal lattices .
  • Methoxyphenyl : Moderates electron density, balancing solubility and aromatic interactions .

Advanced: How should researchers resolve contradictions between experimental and computational data?

  • Case Example : If experimental dipole moments (e.g., 5.2 D) diverge from DFT predictions (e.g., 4.8 D), re-evaluate solvent effects (PCM models) or conformational sampling (MD simulations) .
  • Validation : Cross-check spectroscopic data (e.g., IR vibrational modes) with computed spectra to identify overlooked conformers .

Advanced: What molecular docking approaches assess bioactivity potential?

  • Target Selection : Prioritize proteins with hydrophobic active sites (e.g., cytochrome P450, COX-2) due to the compound’s aromatic bulk .
  • Docking Software : Use AutoDock Vina with Lamarckian GA parameters; validate poses via MD simulations (100 ns) and MM-PBSA binding energy calculations .
  • Antioxidant Potential : Dock against ROS-scavenging enzymes (e.g., SOD1) to evaluate hydrogen-bonding interactions with imidazole nitrogen .

Advanced: How does X-ray crystallography inform supramolecular interactions?

Crystal packing analysis (e.g., CCDC entry XYZ) reveals:

  • Intermolecular Forces : C–H⋯π interactions between cyclopentyl and phenyl groups (distance ~3.5 Å) .
  • Hydrogen Bonding : Methoxy oxygen acts as a weak acceptor (O⋯H–C distance ~2.8 Å) .
  • Torsional Angles : Substituent orientation (e.g., dihedral angles < 20°) minimizes steric strain .

Advanced: How to design structure-activity relationship (SAR) studies with analogous compounds?

  • Comparative Scaffolds : Replace cyclopentylsulfanyl with thiophene ( ) or trifluoromethylphenyl with nitro groups () to assess electronic effects on bioactivity .
  • Assays : Measure IC₅₀ in enzyme inhibition (e.g., acetylcholinesterase) and correlate with computed electrostatic potential maps .

Basic: What purification strategies address challenges in isolating this hydrophobic compound?

  • Chromatography : Use gradient elution (hexane/EtOAc 7:3 → 1:1) on silica gel to separate closely related byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to improve yield (>70%) and purity (HPLC >98%) .

Advanced: Can this compound serve as a nonlinear optical (NLO) material?

The compound’s hyperpolarizability (β ≈ 150 × 10⁻³⁰ esu) and dipole moment (>5 D) suggest NLO potential. Experimental validation requires:

  • Kurtz-Perry Powder Test : Measure second-harmonic generation (SHG) efficiency relative to urea .
  • Thin-Film Fabrication : Spin-coating on ITO glass to assess electro-optic coefficients .

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